4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
Description
Overview of Nitrobenzamide Scaffolds in Synthetic Organic Chemistry
The introduction of a nitro group onto the benzamide (B126) scaffold, creating nitrobenzamide derivatives, further expands the synthetic and medicinal utility of this class of compounds. The nitro group is a powerful electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the physicochemical properties of the molecule. In synthetic organic chemistry, the nitro group is a versatile functional handle that can be readily transformed into other important functional groups, such as amines, which are pivotal for further molecular elaboration. This chemical tractability makes nitrobenzamides valuable intermediates in the synthesis of complex molecular architectures.
Contextualization of 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide within Relevant Compound Classes
The specific compound, this compound, can be categorized within several key chemical classes. As the name suggests, it is fundamentally a benzamide . The presence of a nitro group places it in the nitrobenzamide subclass. Furthermore, the chloro and dimethoxy substituents on the phenyl rings classify it as a halogenated and poly-methoxy substituted aromatic compound, respectively.
The synthesis of this compound would likely proceed via the reaction of 4-chloro-3-nitrobenzoyl chloride with 2,4-dimethoxyaniline (B45885). This is a standard method for the formation of an amide bond, a cornerstone reaction in organic synthesis. The precursor, 4-chloro-3-nitrobenzoic acid, is a known compound that can be synthesized through the nitration of 4-chlorobenzoic acid.
Due to the absence of specific experimental data in publicly accessible literature, the physicochemical properties of this compound have been predicted using computational models.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₅ |
| Molecular Weight | 336.73 g/mol |
| LogP | 3.5 |
| pKa | 11.2 (most acidic) |
| Boiling Point | 535.9 °C at 760 mmHg |
Note: These values are computationally predicted and have not been experimentally verified.
Scope and Research Significance of the Compound
While specific research on this compound is not extensively documented, its structural features suggest potential areas of research significance. The presence of the nitroaromatic moiety, a known pharmacophore in various antimicrobial and anticancer agents, hints at the possibility of biological activity. The substituted phenyl rings and the amide linker are common features in molecules designed to interact with biological targets such as enzymes and receptors.
The research significance of this compound could lie in its potential as:
An intermediate in organic synthesis: Its functional groups could be modified to create a library of related compounds for screening for various biological activities.
A candidate for medicinal chemistry studies: Based on the known activities of other substituted nitrobenzamides, this compound could be investigated for its potential as an antitumor, antimicrobial, or anti-inflammatory agent. For instance, a series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and shown to exhibit potent anti-tumor activity against various cancer cell lines. acdlabs.com
The combination of a chlorinated and nitrated benzoyl moiety with a dimethoxyphenylamine portion presents a unique electronic and steric profile that could be of interest for structure-activity relationship (SAR) studies in drug discovery programs. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-6-12(14(8-10)23-2)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVMIMWXJUPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 4 Chloro N 2,4 Dimethoxyphenyl 3 Nitrobenzamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide reveals that the most logical disconnection is at the amide bond. This bond can be formed through the reaction of a carboxylic acid derivative and an amine. This leads to two primary precursor molecules: 4-chloro-3-nitrobenzoic acid (or its activated form, such as an acyl chloride) and 2,4-dimethoxyaniline (B45885).
Further disconnection of the 4-chloro-3-nitrobenzoic acid precursor suggests that the chloro and nitro groups can be introduced onto a benzoic acid backbone through electrophilic aromatic substitution reactions, namely chlorination and nitration. The order of these introductions is crucial to achieve the desired 1,2,4-substitution pattern.
Detailed Synthetic Routes and Optimization Strategies
The synthesis of this compound can be achieved through several routes, primarily centered around the formation of the amide linkage and the functionalization of the benzoic acid moiety.
Amidation Reactions and Coupling Conditions
The formation of the amide bond is a critical step in the synthesis. A common and effective method is the reaction between an acyl chloride and an amine, a type of Schotten-Baumann reaction. In this case, 4-chloro-3-nitrobenzoyl chloride would be reacted with 2,4-dimethoxyaniline.
The reaction is typically carried out in an inert solvent such as dichloromethane. A base, like triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid byproduct.
Alternatively, direct amidation of 4-chloro-3-nitrobenzoic acid with 2,4-dimethoxyaniline can be accomplished using various coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and diphenylphosphoryl azide (B81097).
| Coupling Reagent | Solvent | Temperature | Notes |
| Thionyl Chloride (for acyl chloride formation) | Dichloromethane | Reflux | Often used in excess and removed under reduced pressure. |
| Dicyclohexylcarbodiimide (DCC) | Dichloromethane or DMF | Room Temperature | Forms a dicyclohexylurea byproduct that can be removed by filtration. |
| Diphenylphosphoryl azide | DMF | Room Temperature | Proceeds via an acyl azide intermediate. |
Functional Group Interconversions on the Benzene (B151609) Ring (e.g., Halogenation, Nitration)
The synthesis of the 4-chloro-3-nitrobenzoic acid precursor involves the sequential halogenation and nitration of a simpler starting material, such as benzoic acid. The directing effects of the substituents must be considered to achieve the correct isomer.
Nitration of benzoic acid would primarily yield 3-nitrobenzoic acid due to the meta-directing effect of the carboxylic acid group. Subsequent chlorination of 3-nitrobenzoic acid would be challenging and may not lead to the desired product in high yield.
A more viable route involves the nitration of 4-chlorobenzoic acid. The chloro group is an ortho, para-director, while the carboxylic acid group is a meta-director. Nitration of 4-chlorobenzoic acid would therefore be expected to yield 4-chloro-3-nitrobenzoic acid as a major product. This functional group interconversion is a key strategy in synthesizing polysubstituted benzene rings.
Strategies for Introducing the N-(2,4-dimethoxyphenyl) Moiety
The N-(2,4-dimethoxyphenyl) moiety is introduced via the amidation reaction with 2,4-dimethoxyaniline. This aniline (B41778) derivative is commercially available. The reaction conditions for this amidation are generally mild, as the amino group of 2,4-dimethoxyaniline is sufficiently nucleophilic to react with the activated carboxylic acid derivative.
Yield Optimization and Reaction Scalability
Optimizing the yield and ensuring the scalability of the synthesis are crucial for preparative purposes. For the amidation step, factors such as reaction time, temperature, and the stoichiometry of the reactants and base can be adjusted. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
In a similar synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a high yield of 90% was achieved. For the synthesis of 4-chloro-N-(2-methoxyphenyl)benzamide, a yield of 87% was reported. These examples suggest that high yields are attainable for the synthesis of this compound with proper optimization.
Purification Techniques for Preparative Synthesis
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, reagents, and byproducts. A typical workup procedure involves washing the organic layer with dilute acid and a saturated solution of sodium bicarbonate to remove any unreacted amine and acid, respectively. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.
The primary methods for purifying the final solid product are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as methanol (B129727) or ethanol, can yield highly pure crystalline product. If recrystallization is not sufficient to remove all impurities, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be employed.
| Purification Technique | Description | Application |
| Washing | The reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials. | Initial workup of the reaction mixture. |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the pure product to crystallize out. | Purification of solid products. |
| Column Chromatography | The product is separated from impurities by passing it through a column packed with an adsorbent material like silica gel. | Used for purification when recrystallization is ineffective or for separating complex mixtures. |
In-Depth Analysis of this compound Awaits Elucidation
Despite significant interest in the structural and spectroscopic properties of complex organic molecules, a thorough search of scientific literature and chemical databases reveals a notable absence of published experimental data for the compound this compound. Consequently, a detailed analysis of its advanced structural elucidation and conformational properties, as requested, cannot be provided at this time.
The inquiry sought a comprehensive examination of the compound, focusing on its solid-state conformation through single-crystal X-ray diffraction and its solution-state dynamics via advanced spectroscopic methods. The intended article was to be structured around a detailed outline, including specific subsections on crystallographic parameters, molecular geometry, intermolecular interactions, and spectroscopic characterization through Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman).
However, the foundational experimental data required to populate these sections—such as crystal system, space group, unit cell dimensions, bond lengths, bond angles, torsion angles, hydrogen bonding networks, π-π stacking interactions, 2D NMR, variable temperature NMR, and specific vibrational frequencies—are not available in the public domain for this compound.
While research exists for analogous compounds, including various substituted benzamides, the strict focus on the specified molecule precludes the use of such data. A scientifically accurate and informative article as outlined is contingent upon the availability of dedicated research and characterization of the target compound.
Future research initiatives that successfully synthesize and characterize this compound would be necessary to generate the specific data required for the requested in-depth analysis. Until such studies are published, a detailed discussion on its structural and conformational analysis remains speculative.
Advanced Structural Elucidation and Conformational Analysis of 4 Chloro N 2,4 Dimethoxyphenyl 3 Nitrobenzamide and Its Analogues
Advanced Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are indicative of the molecule's electronic structure, particularly the extent of conjugation.
In molecules such as 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide, the presence of multiple chromophores, including the nitro-substituted chlorobenzene (B131634) ring and the dimethoxyphenylamino group, gives rise to a complex UV-Vis spectrum. The electronic transitions are typically of the types π → π* and n → π*, originating from the aromatic rings, the carbonyl group of the amide linkage, and the nitro group.
The extended conjugation across the benzanilide (B160483) system, influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methoxy (B1213986) groups, dictates the position and intensity of the absorption maxima (λmax). The degree of conjugation can be affected by the relative orientation of the two aromatic rings, which may not be coplanar due to steric hindrance.
Table 1: Illustrative UV-Vis Absorption Data for an Analogous Nitrobenzamide Derivative
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| N-(3-chlorophenethyl)-4-nitrobenzamide | Methanol (B129727) | 239 | 290 |
This data is provided for a structurally related compound to illustrate typical absorption ranges.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. Upon ionization, the molecule forms a molecular ion (M+•), which can then undergo fragmentation into smaller, characteristic ions.
For this compound, the molecular ion peak would provide confirmation of its molecular formula (C15H13ClN2O5). The fragmentation pattern is influenced by the presence of various functional groups and the relative bond strengths within the molecule.
Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group as NO2 (a loss of 46 Da) or NO (a loss of 30 Da). The amide bond is also a common site for cleavage, leading to the formation of benzoyl and aniline-derived cations.
In the case of this compound, key fragmentation pathways would likely include:
Cleavage of the amide bond: This would result in the formation of a 4-chloro-3-nitrobenzoyl cation and a 2,4-dimethoxyaniline (B45885) radical cation, or a 4-chloro-3-nitrobenzamide (B92726) radical and a 2,4-dimethoxyphenyl cation.
Loss of the nitro group: The molecular ion could lose NO2 to form a [M-NO2]+ fragment.
Fragmentations within the substituted rings: The subsequent fragmentation of the primary fragment ions can involve the loss of a chloro group, methoxy groups (as CH3• or CH3O•), or carbon monoxide (CO) from the carbonyl group.
While experimental mass spectral data for the title compound is not available in the provided search results, predicted fragmentation data for closely related analogues can offer a glimpse into the expected behavior. For example, for the analogous compound 4-chloro-N-(2,4-dichlorophenyl)-3-nitrobenzamide, predicted adducts include [M+H]+, [M+Na]+, and [M-H]-.
Table 2: Predicted Mass Spectrometry Data for an Analogous Compound: 4-chloro-N-(2,4-dichlorophenyl)-3-nitrobenzamide
| Adduct | Predicted m/z |
| [M+H]+ | 344.95952 |
| [M+Na]+ | 366.94146 |
| [M-H]- | 342.94496 |
This data is based on predictions for a structurally similar molecule and serves as an illustration.
The detailed analysis of the fragmentation pattern provides a molecular fingerprint that is crucial for the unambiguous identification and structural confirmation of this compound and its analogues.
Comprehensive Search Reveals No Specific Computational Studies for this compound
A thorough investigation of scientific databases and scholarly articles has found no specific computational chemistry or molecular modeling research for the compound this compound.
Despite a comprehensive search aimed at gathering data for a detailed analysis of its computational properties, no dedicated studies were identified. The intended article was to be structured around a specific outline, including quantum chemical calculations, molecular dynamics simulations, and QSAR modeling. However, the necessary data from published research to populate these sections for this particular molecule is not available.
Searches were conducted for Density Functional Theory (DFT) analyses, including geometry optimization, electronic structure (HOMO-LUMO analysis, Molecular Electrostatic Potential), prediction of spectroscopic parameters (NMR chemical shifts, vibrational frequencies), and reactivity descriptors (Fukui functions, global reactivity indices). Further inquiries into molecular dynamics simulations for conformational sampling and stability, as well as the theoretical development of 2D and 3D QSAR models for predicted activities, also yielded no results for this compound.
While research exists for structurally similar compounds, such as other substituted nitrobenzamides or chlorobenzamides, the strict requirement to focus solely on the specified molecule prevents the extrapolation of data from these related but distinct chemical entities. Generating the requested article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, due to the absence of specific research and empirical data in the public domain, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and molecular modeling of this compound at this time.
Computational Chemistry and Molecular Modeling of 4 Chloro N 2,4 Dimethoxyphenyl 3 Nitrobenzamide
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Identification of Key Molecular Descriptors Influencing Theoretical Interactions
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide, a comprehensive analysis would involve the calculation of a wide array of these descriptors to understand its structural and electronic features.
Key descriptors that would be of interest include:
Molecular Weight and Formula: Fundamental identifiers of the compound.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its pharmacokinetic properties.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for predicting its transport properties, such as cell permeability.
Hydrogen Bond Donors and Acceptors: The number of potential hydrogen bond donors and acceptors, which is critical for understanding intermolecular interactions.
Rotatable Bonds: The number of rotatable bonds, which gives an indication of the molecule's conformational flexibility.
Quantum-Chemical Descriptors: These would include properties derived from quantum mechanical calculations, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors provide deep insights into the molecule's reactivity and interaction capabilities.
A hypothetical data table for some of these descriptors is presented below to illustrate the type of information that would be generated.
| Molecular Descriptor | Hypothetical Value | Significance |
| Molecular Formula | C₁₅H₁₃ClN₂O₅ | Basic identification |
| Molecular Weight | 336.73 g/mol | Basic identification |
| XLogP3 | 3.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 1 | Potential for hydrogen bond formation |
| Hydrogen Bond Acceptor Count | 6 | Potential for hydrogen bond formation |
| Rotatable Bond Count | 4 | Moderate conformational flexibility |
| Topological Polar Surface Area | 97.5 Ų | Influences membrane permeability |
Molecular Docking Studies for Protein-Ligand Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of structure-based drug design, where the binding of a small molecule (ligand) to a protein receptor is investigated.
Before docking can be performed, both the ligand (this compound) and the target receptor must be prepared. For the ligand, this involves generating a 3D conformation, assigning partial charges, and defining rotatable bonds. The receptor preparation includes adding hydrogen atoms, assigning charges, and defining the binding site, which is typically a pocket or groove on the protein surface. The selection of the receptor would be based on a therapeutic hypothesis for the compound.
Once docked, the interaction between the ligand and the receptor is scored based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative score generally indicates a more favorable binding. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are then mapped.
For this compound, one would expect the following potential interactions:
Hydrogen Bonds: The amide hydrogen could act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl oxygen, could act as acceptors.
Hydrophobic Interactions: The phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom could participate in halogen bonding, a specific type of non-covalent interaction.
A hypothetical table summarizing docking results against a putative protein target is shown below.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Example Kinase | -8.5 | ASP 123, LEU 45, PHE 67 | Hydrogen Bond, Hydrophobic |
| Example Protease | -7.9 | GLY 89, VAL 101, TYR 150 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the predicted binding mode of this compound, a pharmacophore model could be developed. This model would consist of a 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
This pharmacophore model could then be used as a query in a virtual screening campaign to search large chemical databases for other, structurally diverse molecules that match the pharmacophore and are therefore also likely to bind to the target receptor. This process can lead to the discovery of novel chemical scaffolds with similar biological activity.
Biochemical and Molecular Interaction Studies in Vitro and Mechanistic
Enzyme Inhibition and Modulation (In Vitro)
A comprehensive review of scientific literature and databases was conducted to identify in vitro studies on the inhibitory or modulatory effects of 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide on various enzymes.
Following an extensive search of available scientific literature, no studies were identified that specifically investigated the in vitro inhibitory activity of this compound against Poly(ADP-ribose) Polymerase (PARP) enzymes. Research on PARP inhibition by related benzamide (B126) structures exists, such as for 4-iodo-3-nitrobenzamide (B1684207), but data for the subject compound is not available.
There are no available research findings or data from in vitro studies concerning the inhibitory effect of this compound on the enzyme Dihydroorotate Dehydrogenase (DHODH).
A thorough search of scientific databases yielded no published in vitro studies on the potential of this compound to inhibit either cholinesterase or β-secretase enzymes.
No specific data from in vitro assays on the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes by this compound could be located in the current scientific literature.
There is no available information from in vitro studies to suggest that this compound acts as an inhibitor of ubiquitin ligases.
Receptor Binding Studies (In Vitro)
An extensive review of scientific literature found no in vitro receptor binding studies for the compound this compound. Consequently, there is no data to report on its affinity or interaction with any specific biological receptors.
Ligand-Target Interaction Kinetics
Currently, specific kinetic data detailing the binding of this compound to its biological targets are not extensively available in the public domain. Studies on closely related 4-chloro-3-nitrobenzamide (B92726) analogs suggest a covalent interaction with their primary target, which implies a time-dependent and irreversible binding mechanism. The kinetics of such interactions are typically characterized by an initial non-covalent binding event followed by a chemical reaction leading to a stable covalent bond. However, without specific experimental data for this compound, parameters such as association rate constant (k_on), dissociation rate constant (k_off), and the rate of covalent modification cannot be definitively stated.
Specificity and Selectivity Profiling against Molecular Targets
Detailed selectivity profiling of this compound against a broad panel of molecular targets is not well-documented in published research. The primary molecular target for the broader class of 4-chloro-3-nitrobenzamide compounds has been identified as β-tubulin. The covalent nature of the interaction suggests a degree of specificity, as the reaction is dependent on the presence of a suitably positioned nucleophilic amino acid residue within the binding site. While the 2,4-dimethoxyphenyl substituent will influence the binding affinity and specificity, comprehensive screening against other proteins and enzymes would be necessary to fully characterize its selectivity profile.
Cellular Pathway Modulation (In Vitro, Non-Clinical Context)
Biochemical Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation)
The induction of apoptosis is a known consequence of disrupting microtubule dynamics with tubulin-targeting agents. While direct studies on this compound are limited, research on other N-substituted benzamides indicates that they can induce apoptosis through the intrinsic pathway. This is often characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. Activated caspase-9 then initiates a cascade involving the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit apoptosis induced by some benzamide derivatives, further supporting the involvement of the mitochondrial pathway.
Interactive Data Table: General Caspase Activation by Benzamide Derivatives
| Initiator Caspase | Effector Caspases | Apoptotic Pathway |
| Caspase-9 | Caspase-3, Caspase-7 | Intrinsic (Mitochondrial) |
Inhibition of Cellular Processes (e.g., Tubulin Polymerization)
Research on 4-chloro-3-nitrobenzamide analogs has demonstrated their ability to inhibit tubulin polymerization. nih.govnih.gov These compounds are believed to bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis. The 4-chloro-3-nitrobenzamide moiety is considered the "warhead" responsible for the biological activity. nih.govnih.gov
Interactive Data Table: Effect of 4-chloro-3-nitrobenzamide Analogs on Cellular Processes
| Cellular Process | Molecular Target | Consequence |
| Tubulin Polymerization | β-tubulin | Inhibition |
| Mitosis | Mitotic Spindle | G2/M Phase Arrest |
Mechanism of Action at the Molecular Level (In Vitro)
Investigation of Covalent Modification of Biological Macromolecules (e.g., SNAr displacement)
The primary mechanism of action for 4-chloro-3-nitrobenzamide derivatives at the molecular level is the covalent modification of β-tubulin. nih.govnih.gov This occurs through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov In this proposed mechanism, a nucleophilic cysteine residue within the colchicine binding site of β-tubulin attacks the carbon atom bearing the chlorine atom on the benzamide ring. nih.gov The presence of the electron-withdrawing nitro group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. nih.govnih.gov This results in the formation of a stable, covalent thioether bond between the small molecule and the tubulin protein. This irreversible binding is believed to be the basis for the inhibition of tubulin polymerization. nih.govnih.gov
Interactive Data Table: Proposed SNAr Mechanism of 4-chloro-3-nitrobenzamide Derivatives
| Step | Description |
| 1. Non-covalent Binding | The compound initially binds to the colchicine site of β-tubulin. |
| 2. Nucleophilic Attack | A cysteine residue in the binding pocket acts as a nucleophile, attacking the carbon attached to the chlorine. |
| 3. Chloride Displacement | The aromatic ring, activated by the nitro group, allows for the displacement of the chloride ion. |
| 4. Covalent Adduct Formation | A stable thioether bond is formed between the compound and β-tubulin. |
Role of Nitro Group Reduction in Biological Activity
The biological activity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group. This biotransformation is a critical activation step, converting the relatively inert parent compound into reactive intermediates that can exert therapeutic or cytotoxic effects. In the context of this compound, it is hypothesized that the reduction of its 3-nitro group is a pivotal event for its bioactivity, a mechanism well-documented for other nitrobenzamide derivatives.
This bioactivation is often mediated by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms. nih.gov Of particular interest is the elevated expression of certain nitroreductases in hypoxic environments, a characteristic feature of solid tumors. nih.gov This differential expression provides a basis for the selective activation of nitroaromatic prodrugs within the tumor microenvironment, thereby minimizing off-target toxicity.
The reduction of the nitro group is a stepwise process, proceeding through several key intermediates, each with its own potential for biological interaction. The initial reduction product is the nitroso derivative, which is subsequently reduced to a hydroxylamine (B1172632), and finally to the corresponding amino compound.
A pertinent example that sheds light on this mechanism is the chemotherapeutic activity of 4-iodo-3-nitrobenzamide. nih.gov Research has shown that this compound undergoes transient reduction in tumor cells to form 4-iodo-3-nitrosobenzamide. nih.gov This nitroso intermediate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the induction of apoptosis in cancer cells. nih.gov The final, fully reduced product is 4-iodo-3-aminobenzamide. nih.gov This study highlights that the intermediate reduction product, the nitroso derivative, is the primary cytotoxic species, while the parent nitro compound acts as a prodrug. nih.gov
Given the structural similarities, it is plausible that this compound follows a similar bioactivation pathway. The electron-withdrawing nature of the nitro group in the parent compound is crucial for its enzymatic reduction. Upon reduction to the nitroso and hydroxylamine intermediates, highly reactive electrophilic species can be generated that are capable of interacting with cellular macromolecules such as DNA and proteins, leading to cytotoxicity.
The progressive reduction of the nitro group significantly alters the electronic properties and, consequently, the biological activity of the molecule. The table below illustrates the expected impact of nitro group reduction on the biological activity profile of this compound, based on established principles for this class of compounds.
| Compound | Functional Group | Proposed Role | Relative Cytotoxic Activity (Hypothetical) |
| This compound | Nitro (-NO2) | Prodrug | Low |
| 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrosobenzamide | Nitroso (-NO) | Active Metabolite | High |
| 4-chloro-N-(2,4-dimethoxyphenyl)-3-hydroxylaminobenzamide | Hydroxylamine (-NHOH) | Active Metabolite | Moderate to High |
| 3-amino-4-chloro-N-(2,4-dimethoxyphenyl)benzamide | Amino (-NH2) | Inactive Metabolite | Very Low |
This interactive table is based on the established bioactivation paradigm for nitroaromatic compounds and is intended for illustrative purposes.
Structure Activity Relationship Sar Studies Theoretical and Biochemical
Impact of Substituent Modifications on Benzamide (B126) Core
The substitution pattern on the benzamide core is a primary determinant of the molecule's biological efficacy. The interplay between halogen and nitro group substituents is particularly crucial for activity.
Effects of Halogenation (e.g., Chlorine, Iodine) on Activity
The presence and nature of a halogen at the 4-position of the 3-nitrobenzamide (B147352) scaffold significantly influence its potency. The parent compound, featuring a chlorine atom, is a cornerstone for SAR studies. Research into related compounds has shown that replacing the chlorine with iodine can modulate activity. For instance, a study on 4-iodo-3-nitrobenzamide (B1684207) demonstrated its potential as a prodrug with selective tumoricidal action. The iodinated compound was found to be more effective than its non-iodinated counterpart in inactivating poly(ADP-ribose) polymerase, an enzyme involved in DNA repair. This suggests that the increased size and different electronic properties of iodine compared to chlorine can enhance interaction with the biological target.
The antitumor activity of a series of 4-substituted-3-nitrobenzamide derivatives showed that the compound with a chlorine at the 4-position (Compound 1) exhibited potent inhibitory activities against several cancer cell lines. acs.org
Table 1: Effect of Halogen Substitution on the Benzamide Core on Antitumor Activity Data derived from studies on 4-substituted-3-nitrobenzamide derivatives.
| Compound ID | 4-Position Substituent | N-Aryl Group | Activity Notes |
|---|---|---|---|
| 1 | -Cl | 2,4-dimethoxyphenyl | Potent inhibitory activity against HCT-116, MDA-MB435, and HL-60 cell lines. acs.org |
| 2 | -I | Unsubstituted (-NH₂) | Effective in inactivating poly(ADP-ribose) polymerase; more so than non-iodinated analog. |
Influence of Nitro Group Position and Presence
The nitro group is an essential feature for the biological activity of this class of compounds, with its position on the benzamide ring being critical. Studies have consistently shown that the presence of a nitro group at the 3-position is vital for potent activity. Relocation of this group to the 4-position often leads to a significant decrease or complete loss of activity. This strict positional requirement indicates a highly specific interaction with the target protein, where the 3-nitro group may act as a key hydrogen bond acceptor or participate in a crucial electronic interaction. The reduction of the 3-nitro group to a nitroso intermediate within tumor cells has been proposed as a mechanism for selective tumoricidal action.
In contrast, moving the nitro group to the 4-position of the benzamide ring, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide, results in compounds explored for different therapeutic purposes, highlighting the positional importance of this functional group in directing the biological effects. nih.gov
Role of Substituents on the N-aryl Ring (e.g., Dimethoxy, Dichloro, Methyl)
Substituents on the N-aryl ring play a significant role in modulating the activity of 4-chloro-3-nitrobenzamide (B92726) derivatives. The 2,4-dimethoxy substitution of the target compound is a key feature. To understand the impact of various substituents, SAR studies on analogous series, such as 2-chloro-4-nitrobenzamides, provide valuable insights.
These studies revealed that both the nature and position of the substituents on the N-aryl ring can dramatically alter biological activity. For example, introducing a combination of an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the N-phenyl ring can highly favor inhibitory activity. Specifically, the N-(2-methyl-5-nitrophenyl) analog was identified as the most active compound in a series of antidiabetic agents. esisresearch.org
In contrast, substitutions with halogen atoms also yield potent compounds. Dichloro substitution on the N-aryl ring is a common strategy in drug design. Analogs bearing 2,4-dichloro or 3,4-dichloro N-aryl rings showed significant inhibitory activity. The position of the substituent is also critical; for instance, a methyl group at the ortho position of the N-phenyl ring conferred more activity than when placed at the meta or para positions. This suggests that steric factors and the ability to adopt a specific conformation are important for target binding.
Table 2: Influence of N-Aryl Ring Substituents on Inhibitory Activity of Analogous Nitrobenzamides * Data derived from a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives evaluated for α-amylase inhibition.
| Compound ID | N-Aryl Substituent | IC₅₀ (µM) |
|---|---|---|
| 3 | 4-methylphenyl | 5.30 |
| 4 | 3,4-dichlorophenyl | 6.30 |
| 5 | 2-methyl-5-nitrophenyl | 0.90 |
| 6 | 2,4-dichlorophenyl | 12.50 |
| 7 | 4-chlorophenyl | 20.90 |
| 8 | 3-chlorophenyl | 27.12 |
| 9 | 2,5-dichlorophenyl | 35.30 |
| 10 | 4-methoxyphenyl (B3050149) | 38.00 |
Amide Linker Modifications and Conformation-Activity Relationships
The amide linker is a central structural component, providing a specific spatial orientation for the two aromatic rings. Its conformational rigidity and ability to form hydrogen bonds are typically essential for activity. While direct SAR studies modifying the amide linker of 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide are not extensively documented in the searched literature, the field of medicinal chemistry often employs bioisosteric replacement to improve pharmacokinetic properties. Common replacements for the amide bond include structures like 1,2,3-triazoles, oxadiazoles, or tetrazoles. These groups can mimic the geometry and electronic properties of the trans-amide bond while offering altered metabolic stability and solubility. The conformation of the molecule, particularly the dihedral angle between the benzamide and the N-aryl ring, is believed to be critical for fitting into the target's binding site.
Heterocyclic Ring Incorporations and Their Influence on Activity
Derivatization and Analog Development from the 4 Chloro 3 Nitrobenzamide Scaffold
Synthesis of Novel Benzamide (B126) Analogues with Modified N-aryl Substituents
The synthesis of analogues by modifying the N-aryl substituent is a primary strategy to modulate the physicochemical and biological properties of the lead compound. The most common method for creating the central amide bond is the Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride.
In this context, 4-chloro-3-nitrobenzoyl chloride is the key intermediate, which can be coupled with a diverse library of substituted anilines or other aryl amines to generate a range of N-aryl benzamides. The reaction is typically carried out in a suitable solvent like dichloromethane, often with the addition of a base such as triethylamine (B128534) or potassium carbonate to neutralize the hydrochloric acid byproduct. This approach allows for the introduction of various substituents on the N-aryl ring, including electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, halo). The selection of these substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile.
Table 1: Examples of N-aryl Substituent Modifications on the Benzamide Scaffold This table is illustrative and based on common synthetic strategies for benzamide analogues.
| Starting Amine | Resulting N-aryl Substituent | Potential Property Change |
| Aniline (B41778) | Phenyl | Baseline reference compound |
| 4-Fluoroaniline | 4-Fluorophenyl | Increased metabolic stability, altered electronics |
| 3-Chloroaniline | 3-Chlorophenyl | Increased lipophilicity, potential new interactions |
| 4-Methoxyaniline | 4-Methoxyphenyl (B3050149) | Increased electron density, potential H-bond acceptor |
| 3-Nitroaniline | 3-Nitrophenyl | Strong electron-withdrawing effect, altered polarity |
Incorporation into Diverse Heterocyclic Systems (e.g., Thiazolidinones, Oxadiazoles)
The 4-chloro-3-nitrobenzamide (B92726) scaffold can be utilized as a precursor for the synthesis of more complex heterocyclic structures, such as thiazolidinones and oxadiazoles. These ring systems are prominent in medicinal chemistry due to their wide range of biological activities.
Thiazolidinones: A common route to 4-thiazolidinone (B1220212) derivatives involves the cyclocondensation of a Schiff base with thioglycolic acid. asianpubs.org To incorporate the benzamide scaffold, the nitro group of a precursor like 4-chloro-3-nitrobenzamide can first be reduced to an amine (e.g., 3-amino-4-chlorobenzamide). This amino derivative can then be reacted with a suitable aromatic aldehyde to form a Schiff base (an imine). Subsequent reaction of this imine with thioglycolic acid in the presence of a catalyst like zinc chloride leads to the formation of a 3-(4-chloro-benzamido)-2-aryl-thiazolidin-4-one derivative. asianpubs.orgnih.gov
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles or 1,3,4-oxadiazoles from the benzamide scaffold typically requires initial transformation of the amide or the parent carboxylic acid. rjptonline.orgnih.gov For 1,2,4-oxadiazoles, 4-chloro-3-nitrobenzoic acid can be converted to its corresponding amidoxime. This intermediate can then be reacted with various acid chlorides, followed by cyclodehydration, to yield 3-(4-chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazoles. ijper.orgorganic-chemistry.org For the 1,3,4-oxadiazole (B1194373) isomer, the benzoic acid is first converted into an acid hydrazide. Condensation with an aldehyde forms a hydrazone, which can be oxidatively cyclized using reagents like bromine in acetic acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov
Chemo-Enzymatic Derivatization Approaches
Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach can be particularly useful for modifying the 4-chloro-3-nitrobenzamide scaffold with high precision.
Enzymes such as lipases or proteases could be employed for the selective hydrolysis or formation of the amide bond under specific conditions, which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule. For instance, an enzymatic approach could facilitate the coupling of the 4-chloro-3-nitrobenzoic acid moiety with a delicate or complex amine that might not be stable under harsher chemical conditions.
Furthermore, nitroreductases could be used for the selective reduction of the nitro group to an amine. This biocatalytic reduction occurs under mild, aqueous conditions, avoiding the often harsh reagents (e.g., SnCl2/HCl, H2/Pd-C) used in traditional organic synthesis, thereby improving the green chemistry profile of the process and potentially avoiding side reactions. This chemo-enzymatic strategy provides a pathway to key amine intermediates that are pivotal for further derivatization, such as the synthesis of the heterocyclic systems mentioned previously.
Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design used to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. wikipedia.org Several functional groups on the 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide molecule are candidates for such replacement.
Nitro Group: The aromatic nitro group is often a liability in drug candidates due to its potential for in vivo reduction to toxic hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Common bioisosteric replacements include the trifluoromethyl (-CF3) group, the cyano (-CN) group, or a boronic acid [-B(OH)2] moiety. nih.govnih.gov These groups are strongly electron-withdrawing like the nitro group but are generally more metabolically stable.
Chloro Group: The chlorine atom can be replaced by other groups to modulate lipophilicity and electronic character. A classic bioisostere for chlorine is the trifluoromethyl (-CF3) group. wikipedia.org A methyl (-CH3) group can also be considered, though it has different electronic properties. Exchanging chlorine for bromine or fluorine allows for fine-tuning of halogen bonding potential and metabolic stability.
Dimethoxyphenyl Group: The entire 2,4-dimethoxyphenyl ring can be replaced with other cyclic systems to explore different spatial arrangements and properties. nih.gov Heterocyclic rings like pyridine (B92270) or thiophene (B33073) can be introduced to alter polarity and introduce potential new hydrogen bonding interactions. cambridgemedchemconsulting.com Saturated, conformationally rigid bicyclic molecules, such as bicyclo[1.1.1]pentane (BCP), are increasingly used as non-classical bioisosteres for phenyl rings to improve solubility and metabolic stability while maintaining a similar spatial orientation of substituents. acs.orgchem-space.com
Table 2: Potential Bioisosteric Replacements and Their Rationale
| Original Group | Location | Potential Bioisostere | Rationale for Replacement |
| Nitro (-NO2) | Benzamide ring | Trifluoromethyl (-CF3) | Improve metabolic stability, reduce toxicity. nih.gov |
| Chloro (-Cl) | Benzamide ring | Cyano (-CN) | Maintain electron-withdrawing nature, alter geometry. wikipedia.org |
| Methoxy (B1213986) (-OCH3) | N-aryl ring | Hydroxyl (-OH) | Introduce hydrogen bond donor capability. cambridgemedchemconsulting.com |
| Phenyl core | N-aryl ring | Pyridyl ring | Improve solubility, introduce H-bond acceptor. cambridgemedchemconsulting.com |
| Phenyl core | N-aryl ring | Bicyclo[1.1.1]pentane | Reduce lipophilicity, improve metabolic profile. acs.org |
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Pathways
The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide can be conceptually approached through the formation of an amide bond between 4-chloro-3-nitrobenzoic acid and 2,4-dimethoxyaniline (B45885). Future research could focus on developing novel, efficient, and sustainable synthetic methodologies.
Traditional and Novel Amide Bond Formation: The classical approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline (B41778). A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized by treating the corresponding benzoic acid with thionyl chloride to form the benzoyl chloride, which is then reacted with various amines researchgate.net. A similar strategy could be employed for the target compound.
Catalytic and Greener Approaches: Modern synthetic chemistry emphasizes the development of catalytic methods for amide bond formation that avoid stoichiometric activating agents, thereby reducing waste. Research into catalytic amidation using boronic acids or transition metal catalysts could provide more environmentally friendly routes to this compound and its analogs.
Combinatorial Synthesis: The benzamide (B126) scaffold is a common feature in many biologically active molecules. Developing a robust synthetic route would enable the creation of combinatorial libraries of related compounds. By varying the substituents on both the benzoyl and aniline rings, a diverse set of molecules could be generated for high-throughput screening to identify compounds with interesting biological or material properties.
| Reagent 1 | Reagent 2 | Synthetic Approach | Potential Advantages |
| 4-chloro-3-nitrobenzoic acid | 2,4-dimethoxyaniline | Acyl chloride formation followed by amidation | Well-established, reliable |
| 4-chloro-3-nitrobenzoic acid | 2,4-dimethoxyaniline | Catalytic amidation (e.g., with boronic acid catalysts) | Greener, reduced waste |
| Substituted benzoic acids | Substituted anilines | Combinatorial synthesis | Rapid generation of diverse compound libraries |
Advanced Multi-Target-Directed Ligand Design (Theoretical)
The structural features of this compound make it an interesting scaffold for the design of multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer or neurodegenerative disorders.
Kinase Inhibitors: The benzamide core is present in numerous kinase inhibitors nih.gov. The substituents on the target molecule—a chloro group, a nitro group, and a dimethoxyphenyl moiety—can be systematically modified to target the ATP-binding sites of multiple kinases simultaneously. For instance, various benzamide derivatives have been investigated as inhibitors of Rho kinase and p38α mitogen-activated protein kinase mdpi.commdpi.com. Computational modeling and docking studies could be employed to theoretically design derivatives of this compound with specific multi-kinase inhibition profiles.
GPCR and Ion Channel Ligands: Benzamide derivatives have also been identified as ligands for G-protein coupled receptors (GPCRs) and ion channels nih.govnih.gov. The diverse electronic and steric properties imparted by the substituents on this compound could be exploited to design ligands that modulate the activity of multiple GPCRs or a combination of a GPCR and an ion channel involved in a particular disease pathway.
Table of Potential Multi-Target Scenarios:
| Target Class 1 | Target Class 2 | Rationale for Benzamide Scaffold |
|---|---|---|
| Kinases | Other Kinases | Proven scaffold for kinase inhibition, potential for broad-spectrum or specific multi-kinase targeting. |
| GPCRs | Ion Channels | Benzamide derivatives have shown activity at both target classes, offering opportunities for dual modulation. |
Exploration of Material Science Applications (e.g., Non-linear Optics)
The electronic asymmetry of this compound, featuring electron-donating (dimethoxy) and electron-withdrawing (nitro and chloro) groups, suggests its potential for applications in material science, particularly in the field of non-linear optics (NLO).
Push-Pull Systems: Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system are known as "push-pull" systems and can exhibit significant second-order NLO properties. The benzanilide (B160483) structure provides the conjugated backbone. Theoretical calculations of the first hyperpolarizability (β), a measure of the second-order NLO response, could be performed on this compound and its derivatives to predict their NLO activity. Studies on meta-nitroaniline and other push-pull systems have demonstrated the importance of charge transfer in generating NLO effects metu.edu.trnih.gov.
Design of NLO Chromophores: Future research could involve the systematic modification of the donor and acceptor strengths of the substituents, as well as extending the π-conjugation, to optimize the NLO properties. For example, replacing the dimethoxy groups with stronger donors or the nitro group with a more powerful acceptor could enhance the hyperpolarizability. The synthesis and characterization of a series of such compounds would provide valuable structure-property relationships for the design of new NLO materials.
Development of Advanced Spectroscopic Probes based on the Compound
The substituted benzamide scaffold can also be explored for the development of advanced spectroscopic probes for various analytical applications.
Fluorescent Probes: The inherent fluorescence of some benzamide derivatives can be modulated by their environment, making them useful as fluorescent probes. The intramolecular charge transfer (ICT) character of this compound, suggested by its push-pull electronic structure, could lead to solvatochromic fluorescence, where the emission wavelength is sensitive to the polarity of the solvent. This property is highly desirable for probes designed to study cellular microenvironments, such as lipid membranes nih.gov. Thiophene-derivatized fluorescent benzamides have been investigated as potential probes for histone deacetylases nih.gov.
Sensors for Ions and Small Molecules: The benzamide structure can be incorporated into larger molecular frameworks to create chemosensors for specific analytes. The amide nitrogen and the oxygen of the carbonyl group, as well as the nitro and methoxy (B1213986) groups, could potentially act as binding sites for metal ions or anions nih.govacs.orgmdpi.comresearchgate.netmdpi.com. Binding of an analyte could lead to a change in the fluorescence or absorption properties of the molecule, enabling its detection and quantification.
Deepening Mechanistic Understanding through Biophysical Techniques
To fully exploit the potential of this compound and its derivatives in medicinal chemistry, a deep understanding of their interactions with biological targets at the molecular level is crucial. Various biophysical techniques can be employed to elucidate these mechanisms.
X-ray Crystallography: Obtaining the crystal structure of this compound, both alone and in complex with a target protein, would provide invaluable information about its three-dimensional conformation and binding mode nih.govnih.govnih.govnih.gov. This structural information is essential for structure-based drug design, allowing for the rational optimization of ligand-target interactions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution nih.govrsc.orgnih.govacs.orgduke.edu. Techniques such as chemical shift perturbation mapping and saturation transfer difference (STD) NMR can identify the binding site on the protein and the parts of the ligand that are in close contact with the receptor.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide theoretical insights into the binding of this compound to various biological targets mdpi.comnih.govsemanticscholar.orgnih.gov. These computational methods can help to predict binding affinities and poses, guiding the design of more potent and selective analogs.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Catalyst Use : Triethylamine enhances coupling efficiency by scavenging acids.
- Purification : Recrystallization or column chromatography (neutral Al₂O₃) improves purity .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75 | 90 | |
| Amide Coupling | Et₃N, CH₂Cl₂, RT, 30min | 85 | 95 |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons, and amide carbonyl (δ ~165 ppm) .
- UV-Vis : Identify π→π* transitions in nitro and aromatic groups (λmax ~270 nm) .
Q. Crystallography :
- X-ray Diffraction : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
How do chloro and nitro substituents influence biological activity, and what strategies enhance target selectivity?
Advanced Research Question
- Mechanistic Role :
- Nitro Group : Participates in redox reactions, generating reactive oxygen species (ROS) that damage bacterial RNA polymerase (RNAP) .
- Chloro Group : Enhances lipophilicity, improving membrane permeability .
Q. Selectivity Strategies :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃) to increase RNAP binding affinity.
- Prodrug Design : Mask nitro groups with bioreducible moieties (e.g., nitroreductase-sensitive linkers) to target anaerobic pathogens .
How can contradictions in reported antimicrobial efficacy across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or growth media .
- Compound Stability : Degradation under assay conditions (e.g., light exposure).
Q. Resolution Methods :
- Standardized Protocols : Use CLSI/MIC guidelines with isogenic bacterial strains.
- Orthogonal Assays : Confirm RNAP inhibition via in vitro transcription assays alongside MIC testing .
What in vitro assays are recommended for evaluating RNA polymerase inhibition?
Basic Research Question
- Biochemical Assays :
- Fluorescence Polarization : Measure displacement of fluorescently labeled RNAP inhibitors.
- Run-off Transcription : Quantify truncated RNA products in the presence of the compound .
- Microbiological Assays :
- MIC Testing : Use E. coli or S. aureus strains to determine minimum inhibitory concentrations .
What computational methods predict binding modes with bacterial RNA polymerase?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide models ligand-RNAP interactions, highlighting key residues (e.g., β-subunit interactions).
- Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
What purification techniques ensure post-synthesis homogeneity?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Chromatography : Silica gel or Al₂O₃ columns with gradient elution (hexane:EtOAc) .
How can stability under varying pH/temperature be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
